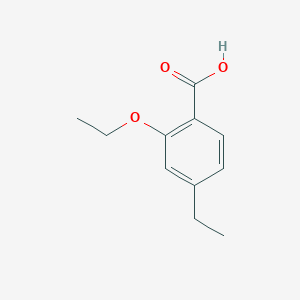

2-Ethoxy-4-ethylbenzoic acid

Description

2-Ethoxy-4-ethylbenzoic acid (IUPAC name: 4-ethyl-2-ethoxybenzoic acid) is a substituted benzoic acid derivative featuring an ethoxy group (-OCH₂CH₃) at the ortho (C2) position and an ethyl group (-CH₂CH₃) at the para (C4) position. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. The compound combines the acidic carboxylic acid functional group with two alkyl substituents, influencing its electronic, steric, and physicochemical properties.

Properties

IUPAC Name |

2-ethoxy-4-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8-5-6-9(11(12)13)10(7-8)14-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGXNOYRRUQGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-4-ethylbenzoic acid can be achieved through several methods. One common approach involves the ethylation of 2-ethoxybenzoic acid using ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the ethyl group onto the benzene ring. This method offers high selectivity and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-ethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-ethoxy-4-carboxybenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

Oxidation: 2-Ethoxy-4-carboxybenzoic acid.

Reduction: 2-Ethoxy-4-ethylbenzyl alcohol.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-ethylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and as a component in certain types of polymers and resins.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-ethylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Position and Acidity

The acidity (pKa) of benzoic acid derivatives depends on the electronic effects of substituents. The ethyl group at C4 is a weak electron-donating group (+I effect), which slightly reduces acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2). In contrast, the ethoxy group at C2 exhibits a stronger electron-donating resonance effect (-O-), further increasing pKa. For example:

- 4-Ethylbenzoic acid : pKa ≈ 4.5–4.7 (due to +I effect of ethyl).

- 2-Ethoxybenzoic acid : pKa ≈ 4.8–5.0 (combined +I and resonance effects).

- 2-Ethoxy-4-ethylbenzoic acid : Predicted pKa ≈ 5.1–5.3 (additive electron donation from both groups).

This contrasts with electron-withdrawing substituents (e.g., -NO₂), which significantly lower pKa (e.g., 4-nitrobenzoic acid: pKa ≈ 1.7) .

Crystal Packing and Hydrogen Bonding

Hydrogen bonding patterns in substituted benzoic acids are critical for crystal packing. For instance, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid () forms planar chains via O–H⋯O and C–H⋯O interactions .

Physicochemical Properties

Solubility and Lipophilicity

- Lipophilicity : The ethyl group enhances lipophilicity (logP ≈ 2.8–3.0) compared to 2-ethoxybenzoic acid (logP ≈ 1.9). This property impacts bioavailability and solubility in organic solvents.

- Aqueous Solubility : Reduced due to hydrophobic substituents; estimated solubility <1 mg/mL in water.

- Melting Point : Ethyl and ethoxy groups lower melting points relative to polar substituents. Predicted range: 90–110°C, compared to 2-methoxy-4-ethylbenzoic acid (mp ≈ 120°C) .

Table 1: Key Properties of Analogous Compounds

| Compound | Molecular Formula | Molecular Weight | Predicted pKa | logP | Melting Point (°C) |

|---|---|---|---|---|---|

| Benzoic acid | C₇H₆O₂ | 122.12 | 4.2 | 1.87 | 122 |

| 4-Ethylbenzoic acid | C₉H₁₀O₂ | 150.18 | 4.6 | 2.45 | 115 |

| 2-Ethoxybenzoic acid | C₉H₁₀O₃ | 166.18 | 4.9 | 1.92 | 98 |

| This compound | C₁₁H₁₄O₃ | 194.23 | 5.2 | 2.90 | 105 (estimated) |

| 4-(Ethoxycarbonyl)phenylboronic acid | C₉H₁₁BO₄ | 213.99 | N/A | 1.20 | 160–165 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.